molecular formula C25H23ClO3S B2633582 2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 308294-74-8

2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2633582
CAS No.: 308294-74-8
M. Wt: 438.97
InChI Key: OSDNTUDUPKOALG-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydronaphthalen-1(2H)-one (tetralone) core substituted with a (4-chlorophenyl)thio group and a 3,4-dimethoxyphenyl moiety via a methyl bridge. Its synthesis likely involves a base-mediated condensation or nucleophilic substitution, as seen in structurally related compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClO3S/c1-28-22-14-8-17(15-23(22)29-2)25(30-19-11-9-18(26)10-12-19)21-13-7-16-5-3-4-6-20(16)24(21)27/h3-6,8-12,14-15,21,25H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDNTUDUPKOALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2CCC3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClO3S
  • Molecular Weight : 364.86 g/mol

The structure features a naphthalene core substituted with a thioether and methoxy groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
  • Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative stress.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle and promoting apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : Inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Antioxidant Activity : Reducing reactive oxygen species (ROS) levels, thus preventing cellular damage.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range .
    • Molecular docking studies indicated strong binding affinity to targets involved in cancer progression, such as Bcl-2 and caspases .
  • Anti-inflammatory Effects :
    • In vitro assays revealed that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
    • The compound was also shown to inhibit NF-kB activation, which plays a crucial role in inflammation .
  • Antioxidant Activity :
    • The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound exhibited a dose-dependent scavenging effect on free radicals.
    • Additionally, it was found to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerCell ViabilityIC50 < 10 µM
Anti-inflammatoryCytokine ProductionDecreased TNF-alpha levels
AntioxidantDPPH Scavenging50% inhibition at 20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetralone Cores

(E)-4-(3,4-Dichlorophenyl)-2-((1,3-Diphenyl-1H-Pyrazol-4-yl)Methylene)-3,4-Dihydronaphthalen-1(2H)-one
  • Key Differences : Replaces the (4-chlorophenyl)thio and 3,4-dimethoxyphenyl groups with a 3,4-dichlorophenyl and pyrazole substituent.
  • Activity : Exhibited potent cytotoxicity against SiHa, MDA-MB-231, and PANC-1 cancer cell lines (IC50: 1.2–3.8 µM) via CDK-8 kinase inhibition .
  • Synthesis : Claisen-Schmidt condensation of 4-(3,4-dichlorophenyl)tetralone with pyrazole carbaldehyde under basic conditions .
(2E)-2-[(3,4-Dimethoxyphenyl)Methylidene]-3,4-Dihydronaphthalen-1(2H)-One (PMMD)
  • Key Differences : Contains a benzylidene group instead of the thioether-linked substituents.
  • Synthesis : Base-mediated condensation of 3,4-dimethoxybenzaldehyde with α-tetralone .
Sertraline Tetralone Isomers (CAS 79560-19-3 and 152448-80-1)
  • Key Differences : Dichlorophenyl substituents without methoxy or thio groups.
  • Application : Likely intermediates in antidepressant synthesis (e.g., sertraline) rather than anticancer agents .

Analogues with Varied Substituents or Cores

2-[(4-Chlorophenyl)Thio]-1-(3,4-Dimethoxyphenyl)Propan-1-One (Compound 12)
  • Key Differences : Propan-1-one chain replaces the tetralone core.
  • Synthesis: Reaction of α-bromo-3,4-dimethoxypropiophenone with 4-chlorothiophenol in anhydrous ethyl methyl ketone .
  • Relevance : Highlights the role of thioether linkages in stabilizing molecular interactions.
2-(3-Chloro-4-Nitrophenyl)-3,4-Dihydronaphthalen-1(2H)-One (CAS 1451449-26-5)
  • Key Differences : Nitro and chloro substituents on the phenyl ring.
  • Potential Use: Nitro groups often enhance electrophilicity, suggesting possible applications in prodrug design or enzyme inhibition .

Simplified Tetralone Derivatives

4-Methyl-3,4-Dihydronaphthalen-1(2H)-One (CAS 19832-98-5)
  • Key Differences : Lacks complex substituents, featuring only a methyl group.
  • Activity : Simpler derivatives typically show weaker biological activity due to reduced target specificity .

Key Structural Insights :

  • Methoxy groups contribute to π-π stacking with aromatic residues in biological targets .

Q & A

Q. What are the established synthetic routes for 2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one, and what key intermediates are involved?

The compound can be synthesized via Friedel-Crafts acylation or thio-Michael addition reactions. A common intermediate is the 3,4-dimethoxyphenyl thioether, which undergoes nucleophilic attack on a 4-chlorophenyl-substituted ketone. For example, Vilsmeier-Haack formylation ( ) or hydrogenation of quinazolinone derivatives ( ) may be adapted. Key steps include protecting the dihydronaphthalenone core and optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-oxidation or dimerization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : Single-crystal studies (e.g., using SHELXL for refinement) provide unambiguous structural confirmation, especially for verifying the stereochemistry of the thioether and methoxy groups. Data-to-parameter ratios >15:1 ensure refinement reliability ( ) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (including 2D techniques like COSY and HSQC) resolve overlapping signals from aromatic protons and methoxy groups. Chemical shifts for the 3,4-dimethoxyphenyl moiety typically appear at δ 3.8–4.0 ppm .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, purity of starting materials). Systematic optimization via Design of Experiments (DoE) or high-throughput screening can identify critical parameters. For example, trace moisture may hydrolyze intermediates ( ), necessitating anhydrous conditions. Cross-referencing synthetic protocols from Jerusic et al. (2004) and Meth-Cohn & Stanforth (1991) ( ) provides a baseline for troubleshooting .

Q. What computational or experimental strategies are effective for studying the compound’s conformation and electronic properties?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model steric interactions between the 4-chlorophenylthio group and dihydronaphthalenone ring.
  • Electron density maps : Generated from high-resolution X-ray data (e.g., R factor <0.05) ( ) reveal charge distribution, aiding in predicting reactivity sites (e.g., electrophilic substitution on the dimethoxyphenyl ring) .

Q. How should researchers resolve conflicting spectral data (e.g., unexpected NOE correlations or splitting patterns)?

Contradictory NMR data may stem from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR : To identify conformational exchange broadening.
  • Isotopic labeling : 19F^{19}\text{F} or 2H^{2}\text{H} labeling of the 4-chlorophenyl group simplifies signal assignment ( ).
  • LC-MS : Confirm molecular ion integrity and detect trace byproducts .

Methodological Challenges

Q. What are the limitations of using SHELX software for refining the crystal structure of this compound?

While SHELXL ( ) is robust for small-molecule refinement, challenges arise with:

  • Disorder modeling : The 3,4-dimethoxyphenyl group may exhibit rotational disorder, requiring multi-position occupancy refinement.
  • Twinned crystals : Use the TWIN/BASF commands in SHELXL, but validate with the Flack parameter to avoid overfitting ( ) .

Q. How can researchers validate the biological or catalytic activity of this compound against structurally similar analogs?

  • SAR studies : Synthesize analogs with modifications to the thioether or methoxy groups (e.g., replacing Cl with F or altering methoxy positions).
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target enzymes or receptors, corroborated by in vitro assays (e.g., IC50_{50} measurements) .

Data Interpretation and Reporting

Q. How should conflicting crystallographic data (e.g., bond length discrepancies) be statistically analyzed and reported?

Apply Hamilton’s R-factor ratio test to compare refinement models. For example, if mean C–C bond lengths deviate >0.01 Å ( vs. 9), re-examine data collection (e.g., crystal decay or absorption corrections). Report uncertainties using the IUCr’s CIF validation tools .

Q. What criteria define high-quality synthetic data for publication?

  • Reproducibility : Report yields from ≥3 independent trials.
  • Analytical validation : Provide HRMS (Δ <5 ppm), elemental analysis (±0.4%), and chromatographic purity (>95%).
  • CIF files : Deposit raw crystallographic data in the Cambridge Structural Database ( ) .

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